Methyl 2-ethoxy-5-ethynylbenzoate

Description

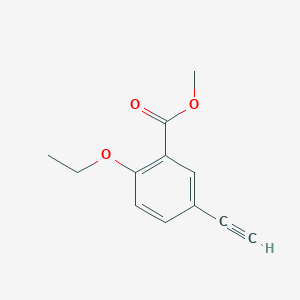

Methyl 2-ethoxy-5-ethynylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethoxy group at the ortho (2nd) position and an ethynyl (acetylene) group at the meta (5th) position.

Properties

IUPAC Name |

methyl 2-ethoxy-5-ethynylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-4-9-6-7-11(15-5-2)10(8-9)12(13)14-3/h1,6-8H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBWNXXDIGZQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-5-ethynylbenzoate typically involves the esterification of 2-ethoxy-5-ethynylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: The major products include 2-ethoxy-5-ethynylbenzoic acid or 2-ethoxy-5-ethynylbenzaldehyde.

Reduction: The major product is Methyl 2-ethoxy-5-ethylbenzoate.

Substitution: The major products depend on the substituent introduced, such as Methyl 2-ethoxy-5-chlorobenzoate or Methyl 2-ethoxy-5-aminobenzoate.

Scientific Research Applications

Methyl 2-ethoxy-5-ethynylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-5-ethynylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The ethynyl group can participate in covalent bonding with target molecules, while the ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike ethenyl (in ) or methyl (in ) groups.

- Ortho-substituted esters (e.g., ethoxy, methoxy, hydroxyl) exhibit steric hindrance, influencing reaction kinetics compared to para-substituted analogs .

Physical Properties: Ethoxy vs. Hydroxyl vs. Ethynyl: Ethyl 2-hydroxy-5-methylbenzoate has higher polarity due to the hydroxyl group, improving ethanol solubility, whereas the ethynyl group may reduce solubility in polar solvents.

Applications :

- Food/Pharma : Ethyl 2-methoxybenzoate is JECFA-compliant for food additives , while hydroxyl-containing analogs (e.g., Ethyl 2-hydroxy-5-methylbenzoate) are used in salicylate-derived drugs .

- Polymer Chemistry : Ethenyl (in ) and ethynyl groups facilitate polymerization via radical or click chemistry pathways.

Research Findings and Implications

Synthetic Utility :

- The ethynyl group’s triple bond offers a handle for modular synthesis (e.g., coupling with azides), a feature absent in ethenyl or chloro-substituted analogs .

- Ortho-substitution patterns (e.g., ethoxy at position 2) may hinder crystallization, as seen in methyl salicylate derivatives .

Spectroscopic Characterization :

- IR and NMR data for Ethyl 2-methoxybenzoate suggest that the target compound’s ethynyl group would produce distinct signals (e.g., ~2100 cm⁻¹ for C≡C stretch in IR; sharp singlet for acetylenic protons in ¹H NMR).

Stability and Handling :

- Acetyloxy-substituted esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas ethynyl groups may require inert storage to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.